molecular formula C6H10ClN3 B13663279 6-(Aminomethyl)pyridin-2-amine hydrochloride

6-(Aminomethyl)pyridin-2-amine hydrochloride

Cat. No.: B13663279
M. Wt: 159.62 g/mol
InChI Key: ZCSZDPYLXOMGCT-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H9N3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)pyridin-2-amine hydrochloride typically involves the reaction of 2-chloromethylpyridine with ammonia or an amine source. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

[ \text{2-chloromethylpyridine} + \text{NH}_3 \rightarrow \text{6-(aminomethyl)pyridin-2-amine} ]

The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt:

[ \text{6-(aminomethyl)pyridin-2-amine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-(Aminomethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethylpyridine: A closely related compound with similar chemical properties.

    2-Picolylamine: Another derivative of pyridine with applications in coordination chemistry.

    2-Aminopyridine: Used in the production of various pharmaceuticals and as a precursor in organic synthesis.

Uniqueness

6-(Aminomethyl)pyridin-2-amine hydrochloride is unique due to its specific structure and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

6-(aminomethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4,7H2,(H2,8,9);1H

InChI Key

ZCSZDPYLXOMGCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CN.Cl

Origin of Product

United States

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